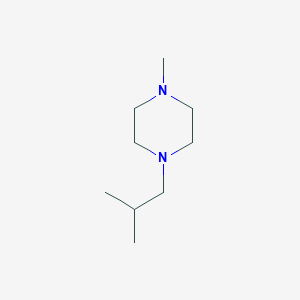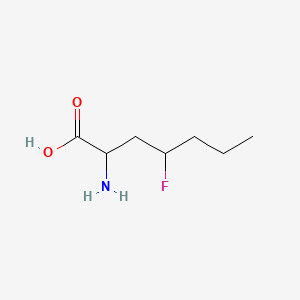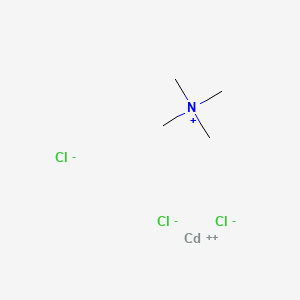
Tetramethylammonium trichlorocadmate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylammonium trichlorocadmate is an inorganic compound with the formula ( \text{C}4\text{H}{12}\text{CdCl}_3\text{N} ). It is a quaternary ammonium salt where the tetramethylammonium cation (( \text{N(CH}_3\text{)}_4^+ )) is paired with the trichlorocadmate anion (( \text{CdCl}_3^- )). This compound is known for its unique properties and applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium trichlorocadmate can be synthesized through a metathesis reaction. One common method involves reacting tetramethylammonium chloride with cadmium chloride in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions: Tetramethylammonium trichlorocadmate undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorocadmate anion can participate in substitution reactions where one or more chloride ions are replaced by other ligands.
Complexation Reactions: The compound can form complexes with other metal ions or ligands, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts, which can replace chloride ions under appropriate conditions.
Complexation Reactions: Ligands such as ammonia or phosphines are used to form complexes with the cadmium center.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield tetramethylammonium salts with different anions, while complexation reactions can produce various cadmium-ligand complexes .
科学研究应用
Tetramethylammonium trichlorocadmate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other cadmium-containing compounds and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies involving cadmium’s biological effects and interactions with biomolecules.
Medicine: Research into the toxicological effects of cadmium compounds often utilizes this compound as a model compound.
Industry: It finds applications in materials science, particularly in the development of cadmium-based materials with specific properties
作用机制
The mechanism of action of tetramethylammonium trichlorocadmate involves its interaction with molecular targets through its cadmium center. The cadmium ion can coordinate with various ligands, influencing the compound’s reactivity and properties. In biological systems, cadmium can interact with proteins and enzymes, potentially disrupting their function and leading to toxic effects .
相似化合物的比较
Tetramethylammonium Chloride: A simpler quaternary ammonium salt with similar cationic structure but different anionic composition.
Tetramethylammonium Fluoride: Another quaternary ammonium salt known for its use in nucleophilic fluorination reactions.
Tetramethylammonium Hydroxide: Used as a strong base in various chemical reactions.
Uniqueness: Tetramethylammonium trichlorocadmate is unique due to its cadmium content, which imparts specific chemical and physical properties not found in other tetramethylammonium salts. Its ability to form complexes with cadmium makes it particularly valuable in research involving cadmium chemistry and its applications .
属性
分子式 |
C4H12CdCl3N |
|---|---|
分子量 |
292.9 g/mol |
IUPAC 名称 |
cadmium(2+);tetramethylazanium;trichloride |
InChI |
InChI=1S/C4H12N.Cd.3ClH/c1-5(2,3)4;;;;/h1-4H3;;3*1H/q+1;+2;;;/p-3 |
InChI 键 |
FUQNDTZDIWHARV-UHFFFAOYSA-K |
规范 SMILES |
C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)

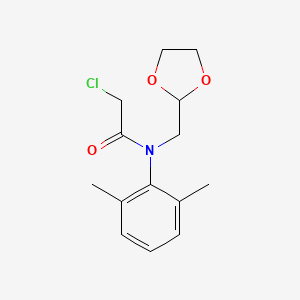
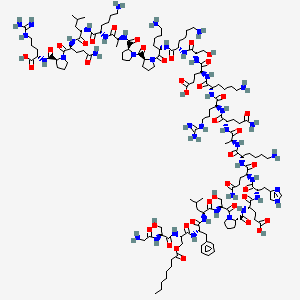
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
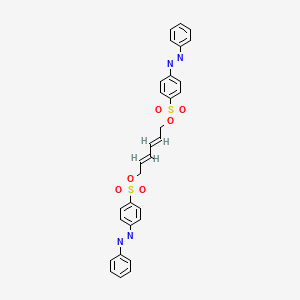
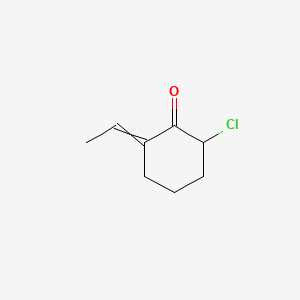
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
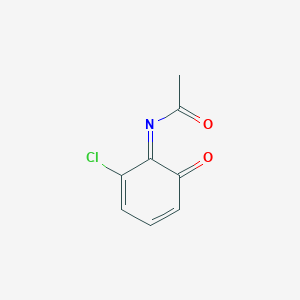
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
